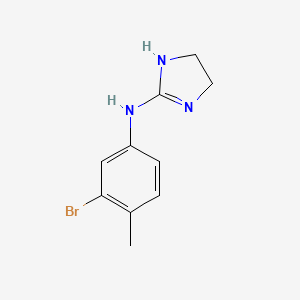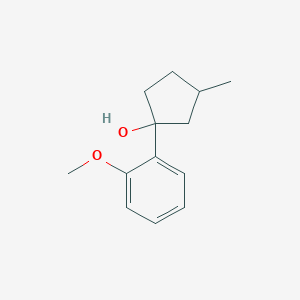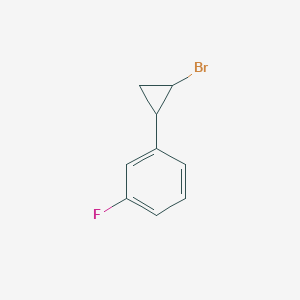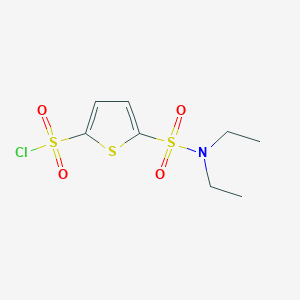
N-(3-Bromo-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromo-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 4-position of the phenyl ring, along with an imidazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce a bromine atom at the 3-position.
Imidazole Formation: The brominated intermediate is then reacted with appropriate reagents to form the imidazole ring. This step may involve the use of reagents such as ammonium acetate and formaldehyde under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and imidazole formation reactions, optimized for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(3-Bromo-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Bromo-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The bromine and methyl groups may also contribute to the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methylphenyl)-4,5-dihydro-1H-imidazol-2-amine: Lacks the bromine atom, which may affect its reactivity and biological activity.
N-(3-Bromo-4-methylphenyl)-1H-imidazol-2-amine: Similar structure but without the dihydro component, which may influence its chemical properties.
Uniqueness
N-(3-Bromo-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is unique due to the presence of both bromine and methyl groups on the phenyl ring, along with the dihydro-imidazole structure
Properties
Molecular Formula |
C10H12BrN3 |
|---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
N-(3-bromo-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C10H12BrN3/c1-7-2-3-8(6-9(7)11)14-10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H2,12,13,14) |
InChI Key |
ROPPBSZVYQYZHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NCCN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13158446.png)


![Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B13158461.png)



![4-([1-(Bromomethyl)cyclopropyl]methyl)oxane](/img/structure/B13158481.png)



